

High-performance liquid chromatography (HPLC) method for detecting Reactive Green 19.

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Detection of **Reactive Green 19**

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the detection and quantification of **Reactive Green 19** (C.I. 205075) using High-Performance Liquid Chromatography (HPLC). The method is based on reversed-phase chromatography with ion-pairing, a robust technique for the analysis of reactive azo dyes.

Introduction

Reactive Green 19 is a water-soluble anionic azo dye used extensively in the textile industry. Accurate and sensitive detection of this dye is crucial for monitoring its presence in wastewater, ensuring product quality, and for various research applications. This HPLC method provides a reliable means for the separation and quantification of **Reactive Green 19**.

Principle of the Method

This method utilizes ion-pair reversed-phase HPLC. An ion-pairing agent is added to the mobile phase to form a neutral ion-pair with the anionic dye molecule. This increases the hydrophobicity of the analyte, allowing for its retention and separation on a nonpolar stationary



phase, such as a C18 column. Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance for **Reactive Green 19**.

Experimental Protocols Instrumentation and Materials

- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended.
- Chemicals and Reagents:
 - Reactive Green 19 standard
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Tetrabutylammonium bromide (TBAB) or other suitable ion-pairing agent
 - Ammonium dihydrogen phosphate or other suitable buffer salt
 - Phosphoric acid or other suitable acid for pH adjustment

Preparation of Solutions

- Mobile Phase A (Aqueous Buffer with Ion-Pairing Agent): Prepare a solution of 0.05 M ammonium dihydrogen phosphate and 0.025 M tetrabutylammonium bromide in HPLC-grade water. Adjust the pH to the desired value (e.g., 6.5) with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B (Organic): 100% Acetonitrile (HPLC grade). Filter through a 0.45 μm membrane filter and degas.
- Standard Stock Solution: Accurately weigh a known amount of Reactive Green 19 standard and dissolve it in a known volume of HPLC-grade water to prepare a stock solution of a



specific concentration (e.g., 1000 μg/mL).

• Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC-grade water to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μg/mL).

Chromatographic Conditions

The following are recommended starting conditions and may require optimization for your specific instrumentation and column.

Parameter	Recommended Condition	
Column	C18 Reversed-Phase, 250 mm x 4.6 mm, 5 μm	
Mobile Phase	A: 0.05 M NH ₄ H ₂ PO ₄ , 0.025 M TBAB in Water, pH 6.5B: Acetonitrile	
Gradient	0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-30 min: 70% to 30% B30-35 min: 30% B (equilibration)	
Flow Rate	1.0 mL/min	
Column Temperature	30 °C	
Injection Volume	20 μL	
Detection	UV-Vis or DAD at the λmax of Reactive Green 19 (typically around 630 nm)	

Sample Preparation

- Aqueous Samples: For samples such as textile effluent, filter through a 0.45 μm syringe filter prior to injection. Dilute with HPLC-grade water if the concentration of the dye is expected to be high.
- Solid Samples: For samples such as dyed textiles, an appropriate extraction procedure will be necessary. This may involve extraction with a suitable solvent, followed by filtration and dilution.



Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of **Reactive Green 19** in unknown samples is then determined from this curve.

Table 1: HPLC Method Validation Parameters (Illustrative)

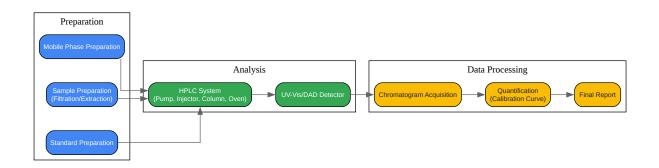
Parameter	Result (To be determined experimentally)	
Retention Time (min)	e.g., 15.2	
Linearity (R²)	> 0.999	
Limit of Detection (LOD)	e.g., 0.1 μg/mL	
Limit of Quantitation (LOQ)	e.g., 0.5 μg/mL	
Precision (%RSD)	< 2%	
Accuracy (% Recovery)	98-102%	

Table 2: Quantitative Analysis of **Reactive Green 19** in Samples (Illustrative)

Sample ID	Peak Area	Concentration (µg/mL)
Sample 1	Value	Value
Sample 2	Value	Value
Sample 3	Value	Value

Mandatory Visualizations

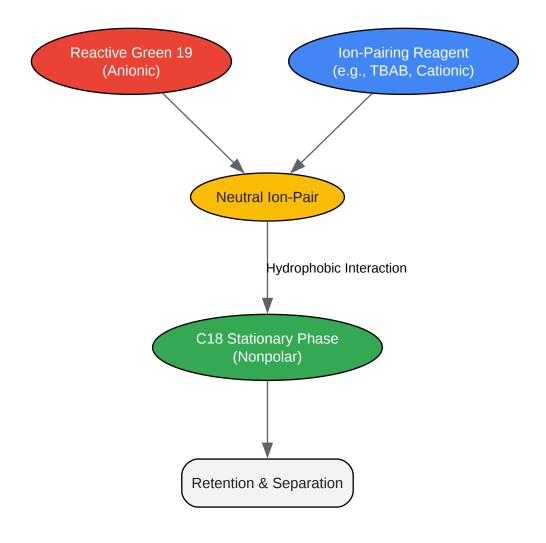




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Caption: Experimental workflow for the HPLC analysis of Reactive Green 19.





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Caption: Logical relationship of ion-pair chromatography for Reactive Green 19.

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